7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrroledione derivative characterized by:
- A 7-fluoro substituent on the chromene ring, which enhances metabolic stability and modulates electronic properties.
- A 4-propoxyphenyl group at position 1, introducing steric bulk and lipophilicity.
While specific pharmacological data for this compound is absent in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, based on analogs reported in literature .
Properties
Molecular Formula |
C27H29FN2O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29FN2O5/c1-2-14-34-20-7-4-18(5-8-20)24-23-25(31)21-17-19(28)6-9-22(21)35-26(23)27(32)30(24)11-3-10-29-12-15-33-16-13-29/h4-9,17,24H,2-3,10-16H2,1H3 |
InChI Key |
YAGGHIRXZPAECI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the propoxyphenyl group: This step may involve etherification reactions using propoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences between the target compound and its closest analogs identified in the evidence:
Implications of Substituent Variations
7-Substituent
- Fluoro (Target) vs. Chloro (): Fluorine’s smaller atomic radius and stronger electron-withdrawing effects may improve metabolic stability and binding affinity compared to chlorine.
- Fluoro vs. Fluorine balances hydrophobicity and electronic effects, making the target compound more tunable for drug-like properties .
Position 1 Aryl Group
- 4-Propoxyphenyl (Target) vs. 4-Fluorophenyl () : The propoxy group introduces greater steric bulk and lipophilicity, which may improve tissue penetration but reduce aqueous solubility. Fluorophenyl groups are smaller and more polar, favoring interactions with aromatic residues in binding pockets .
Position 2 Side Chain
- 3-(Morpholin-4-yl)propyl (Target) vs. The ethyl chain in ’s compound offers rigidity, which might improve selectivity .
- Morpholinyl vs. Pyridinyl () : Morpholine contributes to solubility via its oxygen atom, while pyridine’s nitrogen enables hydrogen bonding. The choice here depends on the target’s preference for basic vs. neutral moieties .
Hypothetical Pharmacological and Physicochemical Profiles
Based on structural trends:
- Solubility : The target compound’s morpholinylpropyl and propoxyphenyl groups likely reduce aqueous solubility compared to ’s fluorophenyl analog but improve lipid bilayer penetration.
- Metabolic Stability : The 7-fluoro substituent may confer better resistance to oxidative metabolism than ’s chloro or ’s methyl groups.
- Target Affinity : The propoxyphenyl group could enhance affinity for hydrophobic binding pockets, whereas ’s fluorophenyl might favor polar interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
